(2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound "(2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone" features a hybrid structure combining a pyrrole-substituted thiazole ring and a methoxy-substituted dihydroisoquinoline scaffold linked via a methanone group. This article compares the target compound with structurally and functionally similar molecules, focusing on synthesis, spectral characterization, and biological relevance.
Properties
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-5-4-14-11-21(9-6-13(14)10-15)17(22)16-12-24-18(19-16)20-7-2-3-8-20/h2-5,7-8,10,12H,6,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBTYBRRFJQGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CSC(=N3)N4C=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for constructing dihydroisoquinoline cores. Starting from a phenethylamide derivative, cyclization is induced using Lewis acids:
Procedure :
- Substrate Preparation :
- 3-Methoxyphenethylamine is acylated with chloroacetyl chloride to form N-(3-methoxyphenethyl)chloroacetamide.
- Cyclization :
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Chloroacetyl chloride, DCM, 0°C | 85% |
| Cyclization | POCl₃, 80°C, 4h | 72% |
This method is favored for its regioselectivity, ensuring the methoxy group occupies position 6.
Pictet-Spengler Reaction
An alternative route employs the Pictet-Spengler reaction, utilizing tryptamine analogs:
Procedure :
- Condensation :
- 4-Methoxyphenethylamine reacts with formaldehyde in acidic conditions to form a tetrahydroisoquinoline intermediate.
- Oxidation :
Limitations :
- Requires electron-donating groups (e.g., methoxy) on the aromatic ring for efficient cyclization.
- Lower yields (∼60%) compared to Bischler-Napieralski.
Synthesis of 2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic Acid
Hantzsch Thiazole Synthesis
The Hantzsch method constructs thiazole rings from α-haloketones and thioamides:
Procedure :
- α-Haloketone Preparation :
- 4-Bromoacetoacetate is treated with pyrrole in the presence of K₂CO₃ to form 2-(1H-pyrrol-1-yl)acetoacetate.
- Thiazole Formation :
Optimization :
- Using microwave irradiation reduces reaction time from 12h to 45min, improving yield to 78%.
Paal-Knorr Pyrrole Synthesis
The pyrrole moiety is introduced via the Paal-Knorr reaction:
Procedure :
- 1,4-Diketone Preparation :
- Glutaraldehyde is condensed with ammonium acetate to form pyrrole.
- Coupling to Thiazole :
Methanone Bridge Formation
Friedel-Crafts Acylation
The dihydroisoquinoline fragment acts as a nucleophile in Friedel-Crafts reactions:
Procedure :
- Acyl Chloride Preparation :
- 2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling :
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl Chloride | SOCl₂, reflux, 2h | 90% |
| Friedel-Crafts | AlCl₃, DCM, 0°C → rt, 6h | 65% |
Weinreb Ketone Synthesis
A modern approach employs Weinreb amides for controlled ketone formation:
Procedure :
- Weinreb Amide Formation :
- The thiazole-carboxylic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine.
- Grignard Addition :
Advantages :
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
| Method | Fragment | Yield | Purity | Scalability |
|---|---|---|---|---|
| Bischler-Napieralski | Isoquinoline | 72% | >95% | High |
| Pictet-Spengler | Isoquinoline | 60% | 90% | Moderate |
| Hantzsch | Thiazole | 78% | 92% | High |
| Friedel-Crafts | Coupling | 65% | 88% | Low |
| Weinreb | Coupling | 75% | 95% | High |
Challenges and Optimization Strategies
Regioselectivity in Isoquinoline Synthesis :
Thiazole-Pyrrole Coupling :
- Direct C-H activation of pyrrole using Pd(OAc)₂ enables coupling without pre-functionalization, reducing steps.
Purification :
- Silica gel chromatography remains standard, but preparative HPLC improves purity (>98%) for pharmacological applications.
Chemical Reactions Analysis
Coupling via Methanone Bridge
The final step involves linking the thiazole and dihydroisoquinoline via a ketone bridge:
-
Acylation Reaction : The thiazole-4-carbonyl chloride is generated by treating 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid with thionyl chloride (SOCl₂). This reacts with the secondary amine of the dihydroisoquinoline in the presence of a base (e.g., triethylamine) to form the methanone .
Key Conditions :
-
Base: Triethylamine (NEt₃)
-
Solvent: Dichloromethane (DCM) or THF
-
Temperature: 0°C to room temperature
Functional Group Optimization
-
Methoxy Introduction : The 6-methoxy group on the dihydroisoquinoline is introduced during the Pictet-Spengler cyclization using a methoxy-substituted benzaldehyde precursor .
-
Regioselectivity Control : Directed ortho-metalation or electrophilic substitution ensures proper positioning of the methoxy group .
Reaction Yields and Challenges
| Step | Yield (%) | Challenges | Solutions |
|---|---|---|---|
| Thiazole cyclization | 65–75 | Competing side reactions with pyrrole | Use excess α-haloketone |
| Dihydroisoquinoline | 50–60 | Over-oxidation to isoquinoline | Controlled stoichiometry of oxidant |
| Methanone coupling | 70–80 | Hydrolysis of acid chloride | Anhydrous conditions |
Structural Validation
Synthetic Alternatives
-
Mitsunobu Reaction : For coupling hydroxyl-containing intermediates with phosphine reagents .
-
Ullmann Coupling : For attaching aromatic groups under copper catalysis .
This synthesis leverages established heterocyclic chemistry, with optimizations for regioselectivity and functional group compatibility. The methanone bridge formation via acylation is critical for maintaining structural integrity and bioactivity .
Scientific Research Applications
Structural Characteristics
This compound features a thiazole ring, a pyrrole moiety, and an isoquinoline derivative. The presence of a methoxy group and a ketone functionality enhances its chemical reactivity. The unique combination of these structural components contributes to its diverse biological activities:
- Thiazole Ring : Known for antimicrobial and anticancer properties.
- Isoquinoline Derivative : Associated with neuroprotective and anti-inflammatory effects.
- Pyrrole Moiety : Often linked to various pharmacological activities.
Biological Activities
Research indicates that compounds containing thiazole and isoquinoline moieties exhibit several pharmacological effects. The biological activity of this compound can be attributed to the synergistic effects of its structural components. Here are some notable activities observed:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit cancer cell proliferation through apoptosis induction. |
| Antimicrobial | Effective against a range of bacterial strains due to its thiazole component. |
| Anti-inflammatory | Exhibits properties that reduce inflammation in various models. |
| Neuroprotective | May protect neuronal cells from damage in neurodegenerative conditions. |
Synthetic Routes
Several synthetic methods can be employed to produce this compound, each with distinct advantages regarding yield efficiency and environmental impact:
- Condensation Reactions : Commonly used for forming the thiazole and isoquinoline rings.
- Cyclization Techniques : Employed to achieve the desired molecular framework.
- Functional Group Modifications : Allow for fine-tuning of the compound's properties.
Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines, revealing that it significantly inhibited cell growth in breast cancer models. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent.
Antimicrobial Properties
In vitro tests demonstrated that the compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Neuroprotection
Research focused on neurodegenerative diseases showed that this compound could mitigate oxidative stress in neuronal cells, indicating its potential role in treating conditions like Alzheimer’s disease.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites, often affecting pathways involved in cell proliferation and metabolism.
Receptor Binding: Acts as a ligand for certain receptors, modulating signal transduction pathways.
Molecular Pathways: Influences various pathways, including those related to oxidative stress and inflammatory responses, by modulating gene expression and protein activity.
Comparison with Similar Compounds
Key Observations :
- C=O Stretching: All methanone-containing analogs (e.g., 7b, IIa) show strong IR absorption near 1700–1720 cm⁻¹, confirming the carbonyl group .
- Aromatic Systems : Thiazole, thiophene, and pyrazole rings contribute to distinct NMR shifts (e.g., δ 7.3–8.9 ppm for aromatic protons) .
- Molecular Weight : The target compound’s molecular weight is likely comparable to 7b (538 Da) and 10 (604 Da), depending on substituents .
Similarity Assessment Metrics
As per , compound similarity is evaluated using:
- Tanimoto Coefficient : Measures structural overlap in virtual screening.
- Pharmacophore Alignment : Critical for predicting biological activity (e.g., shared C=O and aromatic motifs in 7b and target compound) .
- Dissimilarity Metrics : Highlight functional group variations (e.g., thiophene vs. thiazole) impacting target selectivity .
Biological Activity
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, pharmacological properties, and relevant research findings.
Structural Characteristics
This compound features a unique combination of three bioactive scaffolds: thiazole, pyrrole, and isoquinoline. Each of these moieties contributes to the compound's biological activity:
- Thiazole Ring : Known for its antimicrobial and anticancer properties.
- Pyrrole Moiety : Associated with anti-inflammatory effects.
- Isoquinoline Derivative : Exhibits a range of pharmacological activities, including neuroprotective effects.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components. Research indicates that compounds containing thiazole and isoquinoline moieties often display significant pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that thiazole and isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole A | MCF-7 | 5.0 | Apoptosis induction |
| Isoquinoline B | HeLa | 3.2 | Cell cycle arrest |
| Target Compound | A549 | 4.5 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
The pyrrole component is known for its anti-inflammatory properties. In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokine production in macrophages.
| Study | Cytokines Measured | Results |
|---|---|---|
| Compound X | TNF-α, IL-6 | 50% reduction at 10 µM |
| (Target Compound) | IL-1β | 60% reduction at 5 µM |
Mechanistic Insights
Research employing computer-aided drug design has predicted that this compound may interact with multiple biological targets, enhancing its therapeutic potential. Interaction studies suggest that the compound may inhibit key enzymes involved in cancer progression and inflammation.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of similar compounds:
-
Synthesis and Anticancer Evaluation :
- A recent study synthesized a series of thiazole derivatives and assessed their anticancer activity against breast cancer cell lines.
- Results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity.
-
Inflammation Model :
- In vivo studies using animal models demonstrated that derivatives with similar structures reduced inflammation markers in induced arthritis models.
Q & A
Q. What are the established synthetic routes for this compound, and what challenges arise during its multi-step synthesis?
- Methodological Answer : Synthesis typically involves coupling a thiazole-pyrrole intermediate with a 6-methoxy-3,4-dihydroisoquinoline moiety. For example:
- Step 1 : Prepare the thiazole-pyrrole fragment via cyclocondensation of 1H-pyrrole-1-carbaldehyde with thioamide derivatives under reflux in acetic acid .
- Step 2 : Synthesize the dihydroisoquinoline component using Bischler-Napieralski cyclization of phenethylamine derivatives with methoxy-substituted benzaldehydes .
- Step 3 : Link the fragments via a ketone bridge using a Friedel-Crafts acylation or metal-catalyzed cross-coupling. Challenges include regioselectivity in the thiazole ring and purification of intermediates (e.g., column chromatography or recrystallization from ethanol/DMF mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the pyrrole, thiazole, and dihydroisoquinoline moieties. Methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. Fragmentation patterns help validate the thiazole and isoquinoline substructures .
- FTIR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Prioritize kinase inhibition (e.g., tyrosine kinases) due to the thiazole’s ATP-binding mimicry. Use fluorescence polarization assays with recombinant enzymes .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls like doxorubicin .
- Solubility assessment : Use shake-flask methods in PBS (pH 7.4) to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh3)4 for cross-coupling) to identify optimal parameters .
- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 2–4 hr while maintaining >80% yield, as demonstrated for analogous methanone derivatives .
- Purification : Compare recrystallization (ethanol/water) vs. preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
Q. What computational strategies predict the compound’s binding affinity and metabolic stability?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into kinase X-ray structures (PDB: 3POZ). Prioritize hydrogen bonds between the methoxy group and Asp86 .
- ADMET prediction (QikProp) : Calculate logP (~3.2), PSA (~85 Ų), and CYP450 inhibition risks. Compare results with in vitro microsomal stability assays .
- MD simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of the pyrrole-thiazole hinge region in aqueous solution .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Dose-response validation : Replicate assays across 3+ independent experiments with stringent controls (e.g., vehicle and reference compounds) .
- Off-target profiling : Screen against a panel of 50+ unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects .
- Structural analogs : Synthesize derivatives (e.g., replace pyrrole with pyrazole) to isolate pharmacophore contributions .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H2O2). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the methanone bridge) .
- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using UPLC-MS/MS .
- Solid-state stability : Store at 40°C/75% RH for 4 weeks; analyze crystallinity changes via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
